molecular formula C18H30O4 B14270101 11-Hydroxy-12-oxooctadeca-9,15-dienoic acid CAS No. 137133-59-6

11-Hydroxy-12-oxooctadeca-9,15-dienoic acid

Katalognummer: B14270101
CAS-Nummer: 137133-59-6
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: CNOAIJUQSAGIPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Hydroxy-12-oxooctadeca-9,15-dienoic acid is a polyunsaturated fatty acid derivative. It is a long-chain fatty acid with 18 carbon atoms, featuring hydroxyl and oxo functional groups at the 11th and 12th positions, respectively, and double bonds at the 9th and 15th positions. This compound is part of a broader class of octadecadienoic acids, which are known for their diverse biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxy-12-oxooctadeca-9,15-dienoic acid typically involves the oxidation of linoleic acid derivatives. One common method includes the use of specific oxidizing agents under controlled conditions to introduce the hydroxyl and oxo groups at the desired positions. The reaction conditions often require a catalyst to facilitate the oxidation process, ensuring high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of microorganisms are employed to convert linoleic acid into the desired product. This method is advantageous due to its eco-friendly nature and the ability to produce the compound on a large scale with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

11-Hydroxy-12-oxooctadeca-9,15-dienoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxo and hydroxy derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Transition metal catalysts are often used to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions include various hydroxy and oxo derivatives, which can have different biological activities and applications.

Wissenschaftliche Forschungsanwendungen

11-Hydroxy-12-oxooctadeca-9,15-dienoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of bio-based materials and as an additive in various formulations.

Wirkmechanismus

The mechanism of action of 11-Hydroxy-12-oxooctadeca-9,15-dienoic acid involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to lipid metabolism, inflammation, and cellular differentiation. The compound’s ability to modulate these pathways makes it a valuable candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9-Hydroxy-12-oxo-10(E),15(Z)-octadecadienoic acid
  • 13-Hydroxy-12-oxooctadeca-9,15-dienoic acid
  • (11E,15Z)-9,10,13-Trihydroxy-11,15-octadecadienoic acid

Uniqueness

Compared to similar compounds, 11-Hydroxy-12-oxooctadeca-9,15-dienoic acid is unique due to its specific functional groups and double bond positions, which confer distinct biological activities and chemical reactivity. Its ability to interact with PPARs and modulate metabolic pathways sets it apart from other octadecadienoic acid derivatives.

Eigenschaften

CAS-Nummer

137133-59-6

Molekularformel

C18H30O4

Molekulargewicht

310.4 g/mol

IUPAC-Name

11-hydroxy-12-oxooctadeca-9,15-dienoic acid

InChI

InChI=1S/C18H30O4/c1-2-3-4-10-13-16(19)17(20)14-11-8-6-5-7-9-12-15-18(21)22/h3-4,11,14,17,20H,2,5-10,12-13,15H2,1H3,(H,21,22)

InChI-Schlüssel

CNOAIJUQSAGIPO-UHFFFAOYSA-N

Kanonische SMILES

CCC=CCCC(=O)C(C=CCCCCCCCC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.